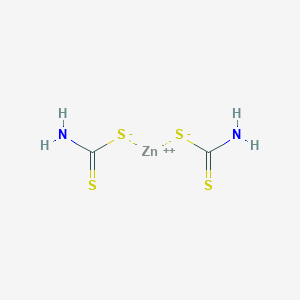
zinc;dicarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc dithiocarbamate is a coordination compound formed by the reaction of zinc ions with dithiocarbamate ligands. These compounds are known for their diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science . The presence of two sulfur atoms in the dithiocarbamate ligand allows for different coordination modes, enhancing the possibility for complex formation .
準備方法
Zinc dithiocarbamate can be synthesized through several methods. One common method involves the reaction of zinc oxide with carbon disulfide and an amine in an organic solvent . Another method includes the reaction of zinc salts with dithiocarbamate salts, which are prepared by reacting secondary amines with carbon disulfide and sodium hydroxide . Industrial production often employs the wet alkali method, where sodium dibutyl dithiocarbamate is synthesized and then reacted with zinc sulfate or hydrochloride .
化学反応の分析
Zinc dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thiuram disulfides . It also reacts with transition metal salts to form a wide variety of transition metal dithiocarbamate complexes . Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and zinc salts . The major products formed from these reactions are typically metal-dithiocarbamate complexes .
科学的研究の応用
Zinc dithiocarbamate has numerous scientific research applications. It is widely used as a catalyst in the vulcanization of rubber . Additionally, it serves as a single-source precursor for the synthesis of zinc sulfide nanomaterials . In the biomedical field, zinc dithiocarbamate is used to synthesize biocompatible polyurethanes for medical applications .
作用機序
The mechanism of action of zinc dithiocarbamate involves the coordination of zinc ions with the sulfur atoms of the dithiocarbamate ligand . This coordination enhances the stability and reactivity of the compound. In biological systems, zinc dithiocarbamate can interact with metal-containing enzymes, potentially inhibiting their activity through a chelation mechanism . This interaction can affect various molecular targets and pathways, including DNA, proteins, and enzymes .
類似化合物との比較
Zinc dithiocarbamate can be compared with other similar compounds such as nickel dithiocarbamate and copper dithiocarbamate . While all these compounds share similar structural features, zinc dithiocarbamate is unique in its ability to form stable complexes with a wide range of metals . Additionally, zinc dithiocarbamate exhibits exceptional catalytic performance in the synthesis of polyurethanes compared to other organozinc compounds like zinc acetylacetonate and zinc neodecanoate .
特性
CAS番号 |
18984-88-8 |
|---|---|
分子式 |
C2H4N2S4Zn |
分子量 |
249.7 g/mol |
IUPAC名 |
zinc;dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
InChIキー |
MBBWTVUFIXOUBE-UHFFFAOYSA-L |
SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
正規SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
同義語 |
Zinc dithiocarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















